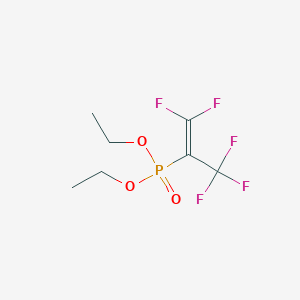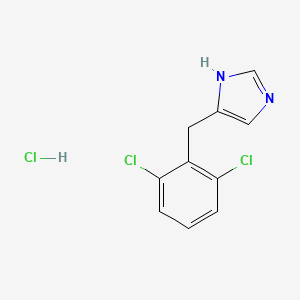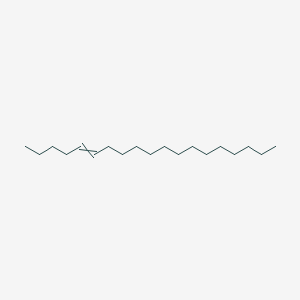![molecular formula C11H23NO4Si B14430939 1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 81137-59-9](/img/structure/B14430939.png)
1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a complex organic compound with a unique bicyclic structure This compound is part of the bicyclo[33
Vorbereitungsmethoden
The synthesis of 1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves multiple steps, starting with the preparation of the bicyclo[3.3.3]undecane core. This core can be synthesized through a series of reactions involving the formation of bridgehead diphosphines and subsequent reactions with alkanediol bis-triflates . The reaction conditions typically involve the use of strong nucleophiles and specific solvents to facilitate the formation of the desired bicyclic structure.
Analyse Chemischer Reaktionen
1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in various catalytic reactions, including the α-arylation of nitriles and the Stille cross-coupling of aryl chlorides In the industrial sector, it can be used in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other similar compounds, such as 1-azabicyclo[3.3.3]undecane and 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane . These compounds share a similar bicyclic structure but differ in their functional groups and specific properties. The presence of the ethoxypropyl group in this compound makes it unique and provides it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81137-59-9 |
|---|---|
Molekularformel |
C11H23NO4Si |
Molekulargewicht |
261.39 g/mol |
IUPAC-Name |
1-(3-ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C11H23NO4Si/c1-2-13-7-3-11-17-14-8-4-12(5-9-15-17)6-10-16-17/h2-11H2,1H3 |
InChI-Schlüssel |
MOEROUXPOYSIHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC[Si]12OCCN(CCO1)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



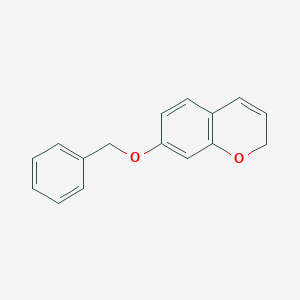

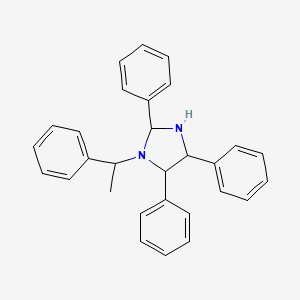
![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)
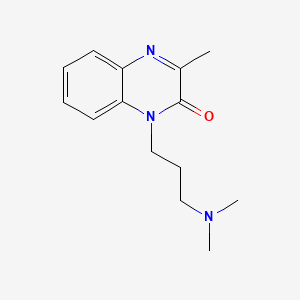
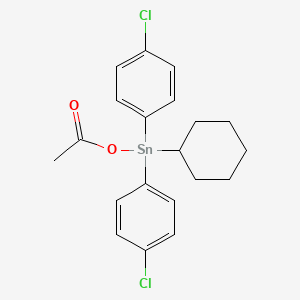

![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/structure/B14430905.png)

![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
